molecular formula C7H13Br B2746274 5-Bromo-2-methylhex-1-ene CAS No. 1379157-36-4

5-Bromo-2-methylhex-1-ene

Cat. No.: B2746274
CAS No.: 1379157-36-4
M. Wt: 177.085
InChI Key: QZNJDFBOSGOGQB-UHFFFAOYSA-N
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Description

5-Bromo-2-methylhex-1-ene: is an organic compound with the molecular formula C7H13Br It is a halogenated alkene, characterized by the presence of a bromine atom attached to the fifth carbon of a hexene chain, with a methyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Radical Bromination: One common method for preparing 5-Bromo-2-methylhex-1-ene involves the radical bromination of 2-methylhex-1-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Electrophilic Addition: Another method involves the electrophilic addition of hydrogen bromide (HBr) to 2-methylhex-1-yne, followed by dehydrohalogenation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar methods as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for radical bromination.

    Hydrogen bromide (HBr): Used for electrophilic addition.

    Potassium tert-butoxide: Used for elimination reactions.

Major Products:

    Substitution: Formation of alcohols, ethers, or other substituted alkenes.

    Elimination: Formation of dienes.

    Addition: Formation of dihalogenated alkanes.

Scientific Research Applications

Chemistry: 5-Bromo-2-methylhex-1-ene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylhex-1-ene in chemical reactions typically involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. For example, in radical bromination, the bromine radical abstracts a hydrogen atom from the substrate, forming a carbon radical that subsequently reacts with another bromine molecule to form the final product .

Comparison with Similar Compounds

    5-Chloro-2-methylhex-1-ene: Similar structure but with a chlorine atom instead of bromine.

    2-Bromo-2-methylhexane: A saturated analogue with no double bond.

    5-Bromo-2-methylpent-1-ene: A shorter chain analogue.

Uniqueness: 5-Bromo-2-methylhex-1-ene is unique due to the presence of both a bromine atom and a double bond in its structure, which imparts distinct reactivity patterns compared to its analogues. The combination of these functional groups allows for a diverse range of chemical transformations, making it a versatile compound in organic synthesis.

Properties

IUPAC Name

5-bromo-2-methylhex-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6(2)4-5-7(3)8/h7H,1,4-5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNJDFBOSGOGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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